3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(2-phenylethyl)pyrrolidine-2,5-dione
Description
The compound "3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(2-phenylethyl)pyrrolidine-2,5-dione" belongs to a class of synthetic pyrrolidine-2,5-dione derivatives designed for multi-target activity, particularly targeting serotonin (5-HT1A) and dopamine (D2) receptors, as well as monoamine transporters (SERT, NET, DAT). These compounds are structurally characterized by a pyrrolidine-2,5-dione core substituted with indole and phenylethyl groups, which are critical for receptor binding .
Properties
IUPAC Name |
3-[2-(1H-indol-3-yl)ethylamino]-1-(2-phenylethyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c26-21-14-20(22(27)25(21)13-11-16-6-2-1-3-7-16)23-12-10-17-15-24-19-9-5-4-8-18(17)19/h1-9,15,20,23-24H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFORPFEKISBNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)CCC2=CC=CC=C2)NCCC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(2-phenylethyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions One common method starts with the preparation of the indole derivative, followed by the formation of the pyrrolidine ring through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(2-phenylethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different functional groups.
Reduction: The compound can be reduced to modify the pyrrolidine ring or the indole structure.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or organometallic reagents under controlled temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxaldehyde or indole-3-carboxylic acid.
Scientific Research Applications
3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(2-phenylethyl)pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(2-phenylethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The indole moiety can interact with biological receptors, while the pyrrolidine ring and phenylethyl group contribute to the compound’s overall binding affinity and specificity. These interactions can modulate various cellular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Pharmacological Comparison with Analogues
The pyrrolidine-2,5-dione scaffold is a common structural motif in multi-target ligands. Key analogues include:
Key Structural Insights :
- The 3-(1H-indol-3-yl) group is essential for D2 receptor interaction, as replacing indole with 7-azaindole (e.g., Compound 4) preserves D2 affinity but alters SERT/NET selectivity .
- N-alkyl chain length and aromatic substituents (e.g., fluorine in Compound 10) fine-tune 5-HT1A vs SERT/DAT selectivity .
- Piperidine/pyrrolidine hybrids (Compound 31) enhance 5-HT1A binding, suggesting conformational flexibility improves receptor fit .
Key Findings from Receptor Binding Studies
- 5-HT1A Receptor: Fluorine-substituted derivatives (e.g., Compound 10) exhibit up to 5-fold higher affinity than non-halogenated analogues, likely due to enhanced hydrophobic interactions .
- SERT Inhibition : Compound 11 (Ki = 9.2 nM) outperforms classical antidepressants like imipramine (Ki = 30.0 nM), highlighting structural optimization for transporter inhibition .
- D2 Receptor : The 3-indolyl moiety is critical; even with 7-azaindole substitution (Compound 4), D2 affinity remains intact (43% inhibition), supporting its role in antipsychotic activity .
Biological Activity
The compound 3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(2-phenylethyl)pyrrolidine-2,5-dione is a pyrrolidine derivative with potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features an indole moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Studies have shown that the compound can inhibit the proliferation of cancer cells. For instance, it has demonstrated significant antiproliferative effects against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells.
- Antimicrobial Effects : The compound has been evaluated for its antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria. It displayed notable activity with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.
- Anti-inflammatory Properties : The compound's structural features suggest potential anti-inflammatory activity. Its ability to inhibit cyclooxygenase (COX) enzymes could be a mechanism through which it exerts these effects.
Anticancer Activity
A study evaluated the cytotoxic effects of various derivatives of indole compounds, including our target compound. The results indicated that:
- IC50 Values : The IC50 values for the compound against A549 cells were found to be less than 10 μM, indicating strong cytotoxicity.
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| A549 | < 10 | Apoptosis via caspase activation |
| MCF-7 | < 10 | Modulation of Bcl-2 proteins |
Antimicrobial Activity
In antimicrobial studies, the compound was tested against various pathogens:
- Staphylococcus aureus : MIC values were recorded at approximately 0.98 μg/mL.
- Candida albicans : Moderate antifungal activity was observed with MIC values around 7.80 μg/mL.
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.98 |
| Candida albicans | 7.80 |
Anti-inflammatory Effects
The anti-inflammatory potential was assessed through COX enzyme inhibition assays:
- COX Inhibition : The compound showed significant inhibition of COX-2 with an IC50 comparable to standard anti-inflammatory drugs like celecoxib.
Case Studies
Several case studies have highlighted the therapeutic potential of similar indole derivatives:
- Case Study on Indole Derivatives : A series of indole derivatives were synthesized and tested for their anti-inflammatory properties. The most potent compounds exhibited IC50 values in the nanomolar range against COX enzymes.
- Clinical Trials : Preliminary clinical trials involving indole derivatives have suggested promising results in managing inflammatory diseases and certain cancers.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
